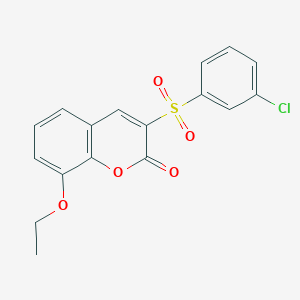

3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-8-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO5S/c1-2-22-14-8-3-5-11-9-15(17(19)23-16(11)14)24(20,21)13-7-4-6-12(18)10-13/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYLFTGEKGRUPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 8-ethoxychromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production time.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have investigated the potential anticancer properties of chromenone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, a study demonstrated that derivatives similar to 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial efficacy. Research indicates that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects :

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in cancer cell lines |

| Antimicrobial | Effective against multiple bacterial strains |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

Case Studies

-

Case Study on Anticancer Activity :

- A recent study published in a peer-reviewed journal evaluated the anticancer effects of various chromenone derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents .

-

Case Study on Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of this compound revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics against resistant bacterial strains. This study suggests that it could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Coumarin Derivatives

Key Observations :

- The ethoxy group at position 8 is shared with 3-(1H-benzo[d]imidazol-2-yl)-8-ethoxy-2H-chromen-2-one (), suggesting a common strategy to modulate solubility and steric hindrance.

- Halogenated derivatives (e.g., bromo in ) emphasize the role of halogens in enhancing lipophilicity and biological membrane penetration.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one, identified by its CAS number 902507-02-2, is a chromenone derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of chromenones, known for their diverse applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chromenone backbone with a sulfonyl group and an ethoxy substituent. This unique arrangement is believed to contribute to its biological activity.

Structural Formula

Anticancer Properties

Research has indicated that chromenone derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and inhibition of specific signaling pathways.

Antimicrobial Activity

In addition to anticancer properties, chromenone derivatives have shown activity against various pathogens. The compound's sulfonyl group may enhance its interaction with bacterial enzymes or receptors.

Case Study: Anti-H. pylori Activity

Research on related chromenones demonstrated significant antibacterial activity against Helicobacter pylori, a common gastric pathogen. While specific data for this compound is not available, its structural characteristics suggest similar potential.

The biological activity of this compound likely involves:

- Enzyme Inhibition : The sulfonyl moiety may interact with active sites on enzymes involved in cancer cell proliferation or bacterial metabolism.

- Cell Cycle Modulation : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : The compound may trigger programmed cell death pathways through mitochondrial dysfunction or caspase activation.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 8-ethoxychromen-2-one under basic conditions, such as using triethylamine or pyridine as a catalyst. This method allows for the efficient formation of the desired product.

Industrial Applications

Due to its promising biological activities, this compound could be explored further in pharmaceutical development for:

- Anticancer drugs

- Antimicrobial agents

- Therapeutics for gastrointestinal diseases

Q & A

Q. What are the recommended synthetic routes for 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a coumarin precursor. For example, Knoevenagel condensation of salicylaldehyde derivatives with β-ketoesters forms the coumarin core, followed by sulfonylation using 3-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimize yields by controlling temperature (0–5°C for exothermic sulfonylation) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride). Purity can be enhanced via recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/IR : Use and NMR to confirm substituent positions (e.g., ethoxy at C8, sulfonyl at C3). The sulfonyl group shows characteristic S=O stretches at ~1350–1150 cm in IR .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts. Compare bond lengths/angles with similar sulfonylated coumarins .

Q. What solubility and stability parameters are critical for experimental design?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays) or dichloromethane (for synthetic steps). Use UV-Vis spectroscopy to monitor stability in aqueous buffers (pH 7.4) over 24–48 hours.

- Degradation : Check for hydrolysis of the sulfonyl group under acidic/basic conditions via HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the sulfonyl group’s orientation?

- Methodological Answer : Perform high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation). Use SHELXD for phase problem resolution and SHELXL for refinement. Analyze residual electron density maps to confirm the absence of disorder. Compare with structures like 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, where sulfonyl groups exhibit planar geometry .

Q. What strategies address contradictions in bioactivity data across different assay systems?

- Methodological Answer :

Q. How can structure-activity relationship (SAR) studies be designed to probe the sulfonyl group’s role?

- Methodological Answer : Synthesize analogs with varying sulfonyl substituents (e.g., 4-Cl vs. 2-NO). Use molecular docking (AutoDock Vina) to compare binding affinities with targets like COX-2 or PARP. Corrogate activity data with electrostatic potential maps (MEPs) derived from DFT calculations (B3LYP/6-31G*) .

Q. What chromatographic methods are optimal for separating enantiomeric impurities?

- Methodological Answer : Use chiral HPLC with a Chiralpak IA column (n-hexane:isopropanol 85:15, 1 mL/min). Detect at 220 nm. Validate resolution (R > 1.5) using racemic mixtures. Compare retention times with NIST reference data for similar coumarins .

Data Analysis & Validation

Q. How should researchers handle discrepancies between computational and experimental logP values?

- Methodological Answer :

Q. What statistical approaches are recommended for dose-response studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC) using GraphPad Prism. Assess goodness-of-fit via R (>0.95) and residual plots. For outlier removal, apply Grubbs’ test (α = 0.05) .

Tables for Key Parameters

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 180–185°C | |

| λ (UV) | Ethanol, 0.1 mM | 290 nm | |

| logP (exp.) | Shake-flask | 2.8 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.